Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate: Structural Profile and Synthetic Methodology
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate: Structural Profile and Synthetic Methodology
This guide provides an in-depth technical analysis of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate , a specialized bicyclic amine scaffold used in medicinal chemistry.
Executive Summary
Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1824600-23-8 for HCl salt) is a bicyclic heterocycle belonging to the isogranatanine class. Unlike its isomer granatanine (9-azabicyclo[3.3.1]nonane), which places the nitrogen at the bridgehead, this molecule incorporates the nitrogen atom into one of the trimethylene bridges (position 3).
This scaffold is a critical pharmacophore in drug discovery, offering a rigidified piperidine core that restricts conformational freedom, thereby enhancing binding selectivity for G-protein coupled receptors (GPCRs), particularly sigma receptors and nicotinic acetylcholine receptors (nAChRs).
Chemical Structure and Stereochemistry[1][2]
Core Architecture
The molecule consists of two fused six-membered rings sharing carbons 1 and 5.
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Ring A (Heterocycle): Piperidine ring (C1-C2-N3-C4-C5-C9).
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Ring B (Carbocycle): Cyclohexane ring (C1-C6-C7-C8-C5-C9).
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Bridge: Carbon 9 (C9) serves as the one-carbon bridge connecting the bridgeheads C1 and C5.
Conformational Dynamics
The 3-azabicyclo[3.3.1]nonane system predominantly adopts a Chair-Chair (CC) conformation. However, severe non-bonded repulsion between the endo-protons at C7 and C9 (in the carbocycle) or C7 and the N-substituent can distort this geometry.
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Preferred State: Flattened Chair-Chair to relieve transannular strain.
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Alternative State: Chair-Boat (CB) conformations are accessible but energetically less favorable unless stabilized by bulky substituents.
Stereochemistry at C9
The 9-carboxylate substituent introduces stereoisomerism relative to the nitrogen bridge.
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9-endo Isomer: The ester group points towards the nitrogen-containing ring (syn to the N-bridge).
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9-exo Isomer: The ester group points away from the nitrogen-containing ring (anti to the N-bridge).
Note: In synthetic protocols involving thermodynamic equilibration, the exo-isomer is often favored to minimize steric repulsion with the nitrogen lone pair or N-substituents.
Caption: Stereochemical divergence at the C9 bridge position.
Physicochemical Properties[3][4][5][6]
The following data summarizes the predicted and experimental properties for the free base and hydrochloride salt.
| Property | Value (Free Base) | Value (HCl Salt) | Context |
| Molecular Formula | C₁₀H₁₇NO₂ | C₁₀H₁₈ClNO₂ | - |
| Molecular Weight | 183.25 g/mol | 219.71 g/mol | - |
| pKa (Base) | ~9.2 - 9.8 | N/A | Typical for secondary cyclic amines. |
| LogP | ~1.2 | N/A | Moderate lipophilicity; CNS penetrant. |
| H-Bond Donors | 1 (NH) | 2 (NH₂⁺) | Critical for receptor binding. |
| Topological PSA | ~38 Ų | ~38 Ų | Good oral bioavailability profile. |
Synthetic Methodology
The synthesis of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate is not a single-step cyclization.[1] It typically requires the construction of the bicyclic ketone followed by a one-carbon homologation.
Step 1: Construction of the Bicyclic Skeleton
The most robust route is the Double Mannich Condensation (modified Robinson-Schöpf reaction).
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Reagents: Cyclohexanone, Formaldehyde (2 eq), Primary Amine (e.g., Benzylamine or Methylamine).
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Mechanism: Two sequential Mannich reactions linking the alpha-positions of cyclohexanone to the amine nitrogen via methylene bridges.
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Intermediate: 3-Substituted-3-azabicyclo[3.3.1]nonan-9-one.
Step 2: Homologation (Ketone to Ester)
Converting the C9 ketone to a C9 carboxylate requires adding one carbon. The TosMIC (Van Leusen) reaction is the standard protocol for this transformation in hindered ketones.
Detailed Protocol:
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Reductive Amination / Deprotection (if needed): Ensure the N-position is protected or substituted as desired (e.g., N-Boc or N-Methyl).
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TosMIC Reaction:
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React the 3-azabicyclo[3.3.1]nonan-9-one with Tosylmethyl isocyanide (TosMIC) and Potassium tert-butoxide (t-BuOK) in DME/EtOH.
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Temperature: -10°C to RT.
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Mechanism:[2][3][4][5][6] Formation of the oxazoline intermediate followed by ring opening to the nitrile.
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Product: 3-azabicyclo[3.3.1]nonane-9-carbonitrile.
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Hydrolysis & Esterification:
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Reflux the nitrile in HCl/MeOH (Pinner reaction conditions) to directly yield the methyl ester.
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Caption: Synthetic workflow from commodity starting materials to the target ester.
Reactivity and Applications
Chemical Reactivity
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Secondary Amine (N3): Highly nucleophilic. Readily undergoes alkylation, acylation, or reductive amination to generate library diversity.
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Ester (C9): The steric bulk of the bicyclic cage makes this ester more resistant to hydrolysis than linear aliphatic esters. Saponification usually requires forcing conditions (refluxing NaOH).
Medicinal Chemistry Applications
This scaffold serves as a bioisostere for tropane and granatane alkaloids.
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Sigma Receptor Ligands: The rigid amine distance is ideal for binding to Sigma-1/Sigma-2 receptors, implicated in neuropathic pain and cancer imaging.
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Nicotinic Agonists: Derivatives of 3-azabicyclo[3.3.1]nonane show affinity for
nAChRs, targets for cognitive enhancement in Alzheimer's disease. -
Anti-arrhythmics: Structurally related to compounds like Tedisamil, which block potassium channels.
References
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Synthesis of 3-azabicyclo[3.3.1]nonanes: Risch, N., & Arend, M. (1994). "The Double Mannich Reaction." Methods of Organic Chemistry (Houben-Weyl).
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Stereochemistry and Conformation: Jeyaraman, R., & Avila, S. (1981). "Chemistry of 3-azabicyclo[3.3.1]nonanes." Chemical Reviews, 81(2), 149–174.
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Homologation via TosMIC: Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118.
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Commercial Availability & CAS Data: BLD Pharm / PubChem Entry for CAS 1824600-23-8.
